Praseodymium(III)sulfate
Description
Significance of Lanthanide Sulfates in Advanced Materials Science Research
Lanthanide sulfates, as a class of compounds, are integral to the advancement of materials science. Their unique electronic structures, stemming from the partially filled 4f orbitals of the lanthanide ions, give rise to distinctive optical, magnetic, and catalytic properties. These characteristics make them valuable in a range of applications, including as phosphors in lighting and displays, and as components in the synthesis of magnetic materials and catalysts for various chemical reactions. ontosight.airsc.org The investigation of lanthanide sulfates contributes to the development of novel functional materials with tailored properties. nih.gov The study of their thermal decomposition is also crucial for creating materials with high thermal resistance.
Overview of Praseodymium(III) Ions in Solid-State and Coordination Chemistry Research
The praseodymium(III) ion (Pr³⁺) is a focal point of research in solid-state and coordination chemistry due to its intriguing electronic configuration ([Xe] 4f²) and resulting properties. americanelements.com In the solid state, the arrangement of Pr³⁺ ions within a crystal lattice and their interaction with surrounding anions, such as sulfate (B86663), can lead to interesting magnetic and luminescent behaviors. mdpi.comresearchgate.net The 4f electrons are well-shielded by the outer 5s and 5p orbitals, resulting in sharp, atom-like electronic transitions. ethz.ch This makes Pr³⁺-containing materials promising candidates for applications in optical technologies. ethz.ch
In coordination chemistry, the Pr³⁺ ion's relatively large ionic radius allows for a variety of coordination numbers, commonly 8 or 9, leading to the formation of diverse and structurally complex coordination polymers. mdpi.com Researchers explore how different ligands coordinate with the Pr³⁺ ion to form complexes with specific geometries and functionalities. tandfonline.comrsisinternational.org The study of these complexes is crucial for understanding fundamental aspects of lanthanide chemistry and for designing new molecules with potential applications in areas like catalysis and molecular magnetism. rsisinternational.orggoogle.com
Research Trajectory of Praseodymium(III)sulfate and its Hydrates
The research into praseodymium(III) sulfate and its hydrates has followed a path from fundamental characterization to the exploration of its potential applications. Early research focused on the synthesis and basic properties of the compound, including its solubility and thermal behavior. wikipedia.orgosti.gov A notable characteristic of praseodymium(III) sulfate, like other rare earth sulfates, is its decreasing solubility with increasing temperature. wikipedia.org
More recent research has delved into the detailed structural analysis of its various hydrated forms, particularly the octahydrate, Pr₂(SO₄)₃·8H₂O. mdpi.comresearchgate.net Advanced techniques such as single-crystal X-ray diffraction have been employed to precisely determine its monoclinic crystal structure. mdpi.comresearchgate.netresearchgate.net The thermal decomposition of praseodymium(III) sulfate octahydrate has also been a subject of detailed investigation, with studies identifying the intermediate and final products formed at elevated temperatures. mdpi.comosti.gov Current research continues to explore the synthesis of novel praseodymium sulfate-containing coordination polymers and their potential functional properties, such as luminescence and catalysis. scirp.org
Scope and Objectives of the Research Outline
This article provides a focused overview of the chemical compound praseodymium(III) sulfate, based on existing academic research. The objective is to present a scientifically accurate and detailed account of its properties, structure, and the research surrounding it. The scope is strictly limited to the chemical and physical aspects of praseodymium(III) sulfate and its hydrates, as detailed in the subsequent sections. The content will adhere to a professional and authoritative tone, drawing from a diverse range of scientific literature.
Data Tables
Table 1: Physicochemical Properties of Praseodymium(III) sulfate and its Hydrates
| Property | Value |
| Chemical Formula | Pr₂(SO₄)₃ |
| Molar Mass (Anhydrous) | 569.99 g/mol |
| Appearance | Light green crystalline solid mdpi.com |
| Crystal System (Anhydrous) | Monoclinic mdpi.comnih.gov |
| Space Group (Anhydrous) | C2/c mdpi.comnih.gov |
| Crystal System (Octahydrate) | Monoclinic wikipedia.org |
| Space Group (Octahydrate) | C12/c1 (No. 15) wikipedia.orgresearchgate.net |
| Density (Anhydrous) | 3.713 g/cm³ wikipedia.org |
| Density (Octahydrate) | 2.813 g/cm³ wikipedia.org |
Table 2: Crystal Structure Parameters of Praseodymium(III) sulfate and its Octahydrate
| Compound | a (pm) | b (pm) | c (pm) | β (°) |
| Pr₂(SO₄)₃ (at 150 °C) | 2160.52(4) | 672.37(1) | 697.77(1) | 107.9148(7) mdpi.comnih.gov |
| Pr₂(SO₄)₃·8H₂O | 1370.0(2) | 686.1(1) | 1845.3(2) | 102.80(1) wikipedia.org |
Properties
Molecular Formula |
C6H20O12S3 |
|---|---|
Molecular Weight |
380.4 g/mol |
InChI |
InChI=1S/2C3H7.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*1,3H2,2H3;3*(H2,1,2,3,4) |
InChI Key |
YXELXVIFHSHLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[CH2].CC[CH2].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Research of Praseodymium Iii Sulfate
Chemical Precipitation Routes for Anhydrous and Hydrated Forms
Chemical precipitation is a primary and effective method for the synthesis of both anhydrous and hydrated praseodymium(III) sulfate (B86663). smolecule.comdoaj.orgresearchgate.net This technique involves the reaction of a soluble praseodymium salt with a sulfate source in a solution, leading to the formation of the sparingly soluble praseodymium(III) sulfate which then precipitates.
Optimization of Precipitation Conditions from Solution
The successful synthesis of praseodymium(III) sulfate via precipitation hinges on the careful control and optimization of various reaction conditions. These parameters significantly influence the yield, purity, and physical characteristics of the final product.
One established method for synthesizing anhydrous praseodymium(III) sulfate involves the precipitation from a solution of praseodymium(III) nitrate (B79036). nih.gov In a typical procedure, praseodymium(VI) oxide (Pr₆O₁₁) is dissolved in concentrated nitric acid. Concentrated sulfuric acid is then added to this solution to precipitate praseodymium(III) sulfate. The resulting precipitate is subsequently washed, dried, and calcined to obtain the anhydrous form. nih.gov
The formation of hydrated forms, such as praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O), also relies on precipitation from aqueous solutions. nih.gov The conditions for precipitating the hydrated salt are crucial for obtaining well-defined crystals.
Influence of Precursor Reagents on Product Purity and Morphology
The choice of precursor reagents plays a pivotal role in determining the purity and morphology of the synthesized praseodymium(III) sulfate. High-purity starting materials are essential to minimize contaminants in the final product.
For instance, the use of high-purity Pr₆O₁₁, nitric acid, and sulfuric acid is critical for obtaining high-purity anhydrous Pr₂(SO₄)₃. nih.gov The purity of the praseodymium source, whether it be an oxide or another salt, directly impacts the final product's quality.
The morphology of the precipitated particles can be influenced by factors such as the concentration of the reactants and the rate of addition of the precipitating agent. For example, a hydrothermal method using praseodymium(III) nitrate hexahydrate and manganese(II) sulfate monohydrate has been employed to produce light-green prismatic crystals of a related compound, praseodymium(III) sulfate hydroxide (B78521). nih.govresearchgate.net This demonstrates how the selection of precursors and reaction conditions can be tailored to achieve specific crystalline forms.
Crystallization Techniques for Praseodymium(III) sulfate Hydrates
The formation of well-defined crystals of praseodymium(III) sulfate hydrates is crucial for their characterization and for obtaining materials with desired properties. Various crystallization techniques are employed to grow single crystals suitable for structural analysis.
Controlled Evaporation and Dissolution Methodologies
Controlled evaporation is a common technique for growing crystals of hydrated praseodymium(III) sulfate. This method involves preparing a saturated solution of the salt and allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.
For example, praseodymium(III) sulfate octahydrate crystals can be grown from a solution obtained by dissolving praseodymium(III) oxide in sulfuric acid. wikipedia.org To enhance the quality of the crystals, a few evaporation and dissolution steps, sometimes involving organic chemicals, can be incorporated to purify the product. wikipedia.orgzhishangchemical.com
Another approach involves the crystallization from an aqueous saturated solution at room temperature in a vacuum desiccator under reduced pressure. nih.gov This method allows for a controlled and slow evaporation process, which is conducive to the formation of high-quality crystals.
Growth of Single Crystals for Subsequent Analysis
The growth of single crystals is a prerequisite for detailed structural analysis using techniques like X-ray crystallography. The methods described above, such as slow evaporation and controlled dissolution, are often aimed at producing single crystals of sufficient size and quality.
The resulting crystals of praseodymium(III) sulfate octahydrate are typically light green and shiny. nih.gov These single crystals can then be subjected to various analytical techniques to determine their crystal structure, thermal properties, and spectroscopic characteristics.
Thermochemical Synthesis Approaches and Solid-State Reactions
While precipitation from solution is a prevalent method, thermochemical synthesis and solid-state reactions represent alternative routes for the preparation of praseodymium(III) sulfate. These methods typically involve the reaction of solid precursors at elevated temperatures.
Heating praseodymium(III) sulfate octahydrate leads to its dehydration. mdpi.com Isothermal treatments at 250 °C and 350 °C result in the complete dehydration of the octahydrate, forming an amorphous anhydrous praseodymium(III) sulfate. mdpi.com Further heating of this amorphous product can lead to crystallization into the anhydrous form.
Solid-state reactions can also be employed, where a mixture of a praseodymium compound (e.g., oxide or carbonate) and a sulfate source (e.g., ammonium (B1175870) sulfate) is heated to high temperatures. This method can be advantageous for producing the anhydrous form directly, avoiding the need for a dehydration step. However, controlling the stoichiometry and achieving a homogeneous product can be more challenging compared to solution-based methods.
Investigation of Hydration States and Their Formation Pathways
Praseodymium(III) sulfate is known to exist in several hydration states, most notably as an anhydrous compound and as hydrated crystals containing five or eight water molecules. wikipedia.orgfuncmater.com The formation pathways and characterization of these different forms are critical for understanding the compound's properties and applications. The anhydrous form is highly hygroscopic and readily absorbs atmospheric water to form its hydrated counterparts. wikipedia.orgfuncmater.com Research has focused on controlled synthesis methods to isolate these specific states and to characterize their distinct structural and physical properties.
The synthesis of anhydrous Praseodymium(III) sulfate, Pr₂(SO₄)₃, has been achieved through chemical precipitation. nih.gov One detailed method involves the use of Praseodymium(III,IV) oxide (Pr₆O₁₁), concentrated nitric acid, and concentrated sulfuric acid as starting reagents. nih.gov The process begins with dissolving the praseodymium oxide in nitric acid to form a praseodymium nitrate solution. Sulfuric acid is then added to this solution to precipitate the praseodymium sulfate. nih.gov
Following precipitation, the mixture is distilled to a dry residue. To ensure the complete removal of any adsorbed acid and water, the resulting powder undergoes a two-step heating process. It is first calcined in a tubular furnace at 500 °C, followed by annealing in a muffle furnace at the same temperature for an extended period, such as seven days, to yield the final anhydrous product. nih.gov This synthesis route has been reported to produce a high yield of 99% of the theoretical value. nih.gov The resulting anhydrous powder is a light green color. nih.gov
Structural analysis confirms that anhydrous Pr₂(SO₄)₃ crystallizes in a monoclinic structure. nih.gov Detailed crystallographic data obtained from Rietveld analysis are presented below.
Crystallographic Data for Anhydrous Praseodymium(III)sulfate at 150 °C
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 21.6052 (4) Å |
| b | 6.7237 (1) Å |
| c | 6.9777 (1) Å |
| β | 107.9148 (7)° |
| Volume (V) | 964.48 (3) ų |
| Z | 4 |
The pentahydrate form of Praseodymium(III) sulfate, Pr₂(SO₄)₃·5H₂O, is one of the hydrated states that can be formed. wikipedia.org It is typically produced when the anhydrous compound readily absorbs water from the atmosphere. wikipedia.orgfuncmater.com While it is a recognized hydration state, detailed research into specific, controlled synthetic pathways for its exclusive formation is less documented than for the octahydrate form.
Characterization of the pentahydrate has established its physical properties, which distinguish it from the other hydration states. wikipedia.org
Physical Properties of this compound Pentahydrate
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Density | 3.713 g/cm³ |
Praseodymium(III) sulfate octahydrate, Pr₂(SO₄)₃·8H₂O, is a well-studied hydrated form of the compound, with established methods for its synthesis and detailed characterization data. wikipedia.orgnih.gov One primary formation pathway involves the crystallization from a saturated aqueous solution at room temperature. nih.gov This can be achieved by dissolving anhydrous Praseodymium(III) sulfate in deionized water and allowing the solution to crystallize in a vacuum desiccator under reduced pressure. nih.gov The resulting precipitate consists of light green, shiny crystals. nih.gov An alternative synthesis involves dissolving wet praseodymium oxide powder in sulfuric acid and growing crystals from the resulting solution. wikipedia.org
The octahydrate has been extensively characterized, revealing a monoclinic crystal structure. wikipedia.org Upon heating to 250 °C, the octahydrate undergoes full dehydration, which can lead to the destruction of the crystalline particles and the formation of an X-ray amorphous product. nih.gov
Properties and Crystallographic Data for this compound Octahydrate
| Parameter | Value |
|---|---|
| Appearance | Light green crystalline powder attelements.com |
| Density | 2.813 g/cm³ wikipedia.org |
| Crystal System | Monoclinic wikipedia.org |
| Space Group | C12/c1 (No. 15) wikipedia.org |
| a | 1370.0 (2) pm wikipedia.org |
| b | 686.1 (1) pm wikipedia.org |
| c | 1845.3 (2) pm wikipedia.org |
| β | 102.80 (1)° wikipedia.org |
| Optical Properties | Biaxial wikipedia.org |
| Refractive Indices | n_α = 1.5399, n_β = 1.5494, n_γ = 1.5607 wikipedia.org |
Green Chemistry Principles in Pr(III)sulfate Synthesis Research
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.gov Evaluating the synthetic methodologies for Praseodymium(III) sulfate and its hydrates through this lens reveals varying degrees of alignment with these principles.
The formation of Praseodymium(III) sulfate octahydrate via crystallization from an aqueous solution of the anhydrous salt at room temperature is a process that incorporates several green chemistry principles. nih.gov The use of water as a solvent is a key advantage, as it is non-toxic and environmentally benign. nih.gov Furthermore, conducting the crystallization at ambient temperature reduces the energy consumption that would be required for heating or cooling.
In contrast, the synthesis of the anhydrous form presents greater environmental and energy-related challenges. nih.gov This pathway involves the use of concentrated strong acids (nitric and sulfuric acid), which are corrosive and hazardous. The process also requires significant energy input for the high-temperature distillation and calcination steps (500 °C), which is inconsistent with the principle of energy efficiency. nih.gov While this method is effective in producing a high-purity anhydrous product, it highlights an area where the development of greener alternatives—such as lower-temperature routes or the use of less hazardous reagents—could provide substantial benefits. The development of new catalysts or solvent-free conditions could potentially lead to more efficient and environmentally friendly production methods. ejcmpr.com
Advanced Structural Characterization and Crystallographic Studies of Praseodymium Iii Sulfate
Powder X-ray Diffraction (PXRD) Analysis for Phase Identification and Structural Determination
Powder X-ray diffraction is a primary technique for identifying crystalline phases and determining the structural properties of polycrystalline materials like praseodymium(III) sulfate (B86663). mdpi.comresearchgate.net Studies have utilized PXRD not only for phase identification but also for in-depth structural analysis, often under non-ambient conditions to prevent hydration. mdpi.com For instance, to avoid the absorption of atmospheric water by anhydrous Pr₂(SO₄)₃, which leads to the formation of hydrated phases, PXRD data is often collected at elevated temperatures. mdpi.com This method has been successfully applied to both anhydrous praseodymium(III) sulfate and its hydrated forms, such as praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O). mdpi.com
Rietveld refinement is a powerful analytical method applied to powder diffraction data to refine the crystal structure of a material. This technique has been instrumental in determining the detailed crystal structure of anhydrous praseodymium(III) sulfate. mdpi.comnih.govresearchgate.net The refinement process involves fitting a calculated diffraction pattern to the experimental PXRD data, allowing for the precise determination of lattice parameters, atomic coordinates, and other structural details. mdpi.comresearchgate.net For anhydrous Pr₂(SO₄)₃, Rietveld analysis of data collected at 150 °C was used to successfully elucidate its monoclinic crystal structure. mdpi.comresearchgate.netresearchgate.netresearchgate.net The quality of the fit between the experimental and calculated patterns in these analyses confirms the accuracy of the determined structural model. mdpi.comresearchgate.net
Through Rietveld refinement of PXRD data, the unit cell parameters and space group for different forms of praseodymium(III) sulfate have been accurately determined. mdpi.comnih.gov Anhydrous praseodymium(III) sulfate, Pr₂(SO₄)₃, crystallizes in the monoclinic system with the space group C2/c. mdpi.comnih.govresearchgate.netresearchgate.net Its hydrated counterpart, praseodymium(III) sulfate octahydrate, Pr₂(SO₄)₃·8H₂O, also adopts a monoclinic structure within the same C2/c space group (No. 15). laboratoriumdiscounter.nlwikipedia.org The specific lattice parameters for both the anhydrous and octahydrate forms are detailed in the table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Anhydrous Pr₂(SO₄)₃ (at 150 °C) | Monoclinic | C2/c | 21.6052(4) | 6.7237(1) | 6.9777(1) | 107.9148(7) | 964.48(3) | 4 | mdpi.comnih.gov |
| Pr₂(SO₄)₃·8H₂O | Monoclinic | C2/c | 13.700(2) | 6.861(1) | 18.453(2) | 102.80(1) | 1690.8(4) | 4 | laboratoriumdiscounter.nlwikipedia.org |
Z represents the number of formula units per unit cell.
The predominant crystal system reported for praseodymium(III) sulfate and its common hydrates is monoclinic. mdpi.comwikipedia.org Both anhydrous Pr₂(SO₄)₃ and Pr₂(SO₄)₃·8H₂O crystallize in the monoclinic space group C2/c, which is a typical structure for sulfates of the light rare-earth elements. mdpi.comresearchgate.netlaboratoriumdiscounter.nl The structural framework of anhydrous Pr₂(SO₄)₃ consists of a three-dimensional arrangement of PrOₙ polyhedra and SO₄ tetrahedra. mdpi.comresearchgate.net While the monoclinic phase is well-documented, research into other lanthanide sulfates has revealed the existence of different polymorphic modifications and crystal systems, such as triclinic and trigonal, under various synthesis conditions, suggesting that other phases of praseodymium(III) sulfate could potentially be formed. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) for Precise Atomic Arrangement
While PXRD is excellent for bulk sample analysis, single-crystal X-ray diffraction (SCXRD) offers unparalleled precision in determining the exact arrangement of atoms within a crystal lattice. SCXRD studies on praseodymium-sulfate-containing compounds have provided definitive insights into the coordination environments of the praseodymium ion and the intricate ways sulfate anions connect these metal centers. scirp.orgchemrxiv.orgnih.gov
The Pr³⁺ ion is known to exhibit various coordination numbers and geometries in its compounds, a characteristic feature of lanthanides. mdpi.com In sulfate-containing structures, the Pr(III) ion is typically coordinated exclusively by oxygen atoms from sulfate groups and, in hydrated compounds, water molecules. nih.govresearchgate.net
Nine-Coordination: A common coordination number for Pr(III) is nine. In the structure of Pr(SO₄)(OH), the Pr³⁺ ion is coordinated by nine oxygen atoms—six from sulfate groups and three from hydroxide (B78521) anions—resulting in a distorted tricapped trigonal prismatic geometry. researchgate.net In another example, (C₂H₁₀N₂)₃[Pr₂(SO₄)₆]·6H₂O, the praseodymium cation is surrounded by nine oxygen atoms from five sulfate groups and one water molecule, forming a distorted monocapped square-antiprism. nih.gov The Pr-O bond lengths in this environment range from 2.383(3) to 2.582(3) Å. nih.gov
Ten-Coordination: Higher coordination numbers are also observed. In a series of mixed alkali metal-praseodymium(III) sulfates, single-crystal diffraction revealed a ten-coordinate Pr(III) ion, Ln(O)₁₀. chemrxiv.org The coordination geometry is described as a distorted bicapped square antiprism. chemrxiv.org In one such structure, the coordination sphere around each Pr³⁺ center involves six sulfate entities, creating a binuclear Pr₂O₁₈ polyhedron through edge-sharing PrO₁₀ units. westmont.edu
The sulfate anion (SO₄²⁻) is a versatile ligand capable of adopting multiple coordination and bridging modes, which is crucial in forming the extended network structures of lanthanide sulfates. scirp.orgchem-soc.si In praseodymium(III) sulfate structures, the tetrahedral sulfate ions link the Pr(III) centers in various ways.
Monodentate and Bidentate Coordination: Sulfate groups can bind to a single metal center in a monodentate (one oxygen atom) or a bidentate chelating (two oxygen atoms) fashion. nih.govwestmont.edu For instance, in one complex, the Pr³⁺ ion is coordinated by five sulfate groups, two of which are monodentate and three are chelating. nih.gov In another, Pr(III) is bound to six sulfate groups, four of which coordinate in a bidentate manner and two in a monodentate style. westmont.edu
Bridging Modes: More commonly, sulfate anions act as bridges between multiple Pr(III) ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. Observed bridging modes include μ₂ (bridging two metal centers) and μ₃ (bridging three metal centers). scirp.org Even more complex modes, such as η⁴μ₄ (where the sulfate coordinates to four metal centers), have been observed in related lanthanide sulfate structures, highlighting the anion's ability to construct robust frameworks. chem-soc.si These varied coordination behaviors of the sulfate ion are fundamental to the diverse architectures found in this class of compounds. scirp.orgcmu.ac.th
Electron Microscopy and Associated Techniques for Morphological and Local Structural Insights
Electron microscopy provides direct visualization of the particle morphology and elemental composition of Praseodymium(III) sulfate.
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials at the micro- and nanoscale. In the study of Praseodymium(III) sulfate, SEM has been utilized to characterize the crystalline habits of its hydrated forms.
Research on Praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O) revealed that the starting material consists of highly faceted crystals. mdpi.com These crystals exhibit a size range of 5 to 20 micrometers. mdpi.com Further investigation using thermal analysis showed that heating these octahydrate crystals to 250 °C leads to a significant change in morphology. The dehydration process, where water vapor moves to the surface, results in the destruction of the original crystalline particles and the formation of an X-ray amorphous product. mdpi.com
Table 1: Morphological Characteristics of Praseodymium(III) sulfate octahydrate
| Characteristic | Description |
|---|---|
| Crystal Habit | Highly faceted crystals mdpi.com |
| Particle Size | 5–20 µm mdpi.com |
| Thermal Behavior | Dehydration at 250 °C causes particle destruction, leading to an amorphous product. mdpi.com |
This table summarizes the morphological findings for Pr₂(SO₄)₃·8H₂O as observed through SEM.
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam.
For Praseodymium(III) sulfate, EDX analysis is applied to confirm the presence and ratio of its constituent elements. Studies have employed EDX to determine the elemental composition, ensuring the sample's purity and correct stoichiometry. rsc.orgmdpi.com The analysis would be expected to identify praseodymium (Pr), sulfur (S), and oxygen (O) as the primary components of the anhydrous salt. In the case of its hydrates, oxygen would show a higher relative amount. While specific elemental maps for Praseodymium(III) sulfate are not detailed in the available literature, the technique is a standard part of its characterization. rsc.org
Table 2: Expected Elemental Composition from EDX Analysis
| Element | Symbol | Expected Presence |
|---|---|---|
| Praseodymium | Pr | Yes |
| Sulfur | S | Yes |
This table lists the elements expected to be detected in an EDX spectrum of Praseodymium(III) sulfate.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure and Dynamics
Solid-state Nuclear Magnetic Resonance (SSNMR) is a versatile, non-destructive technique that provides detailed information about the local atomic environment, molecular structure, and dynamics in solid materials. nih.govpreprints.org It is particularly valuable for characterizing both crystalline and disordered materials. preprints.org
However, detailed research findings from SSNMR studies specifically focused on Praseodymium(III) sulfate are not widely available in the scientific literature. The application of NMR to materials containing praseodymium can be challenging. The Pr(III) ion is paramagnetic, which can cause significant broadening of the NMR spectral lines, making it difficult to obtain high-resolution spectra and interpret the results. acs.org While SSNMR has been successfully applied to other paramagnetic lanthanide compounds, such as praseodymium acetate (B1210297), specific protocols and findings for the sulfate are not present in the reviewed sources. acs.org
Neutron Diffraction Studies for Light Atom Localization and Magnetic Structures
Neutron diffraction is a powerful crystallographic technique for determining the atomic and/or magnetic structure of a material. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as oxygen, in the presence of heavy atoms like praseodymium. aps.orgnih.gov It is also an ideal method for probing ordered magnetic structures. aps.org
Despite its potential for providing precise locations of the oxygen atoms within the sulfate groups and for characterizing the magnetic properties of Praseodymium(III) sulfate, dedicated neutron diffraction studies on this specific compound (Pr₂(SO₄)₃) are not prominently featured in the available literature. Research has been conducted on related materials, such as other praseodymium compounds or different metal sulfates, demonstrating the technique's utility in these classes of materials. aps.orgworktribe.com For example, neutron diffraction has been used to study structural changes in perovskites like PrNiO₃ and to investigate the incorporation of sulfate ions in silicate (B1173343) glasses. aps.orgnih.govworktribe.com These studies highlight the capability of neutron diffraction to elucidate detailed structural features that are often inaccessible by other methods.
Spectroscopic Investigation of Praseodymium Iii Sulfate Systems
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy is a key analytical tool for examining the molecular structure of compounds like praseodymium(III) sulfate (B86663). By probing the vibrational modes of the constituent atoms and functional groups, particularly the sulfate (SO₄²⁻) anions, it is possible to deduce information about coordination, symmetry, and bonding within the crystal structure. nih.govnih.govprinceton.eduresearchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material, identifying the vibrational modes of its functional groups. In praseodymium(III) sulfate, the FT-IR spectrum is dominated by the vibrations of the sulfate tetrahedra. nih.govresearchgate.net
For a free sulfate ion with tetrahedral (Td) symmetry, there are four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). researchgate.netarizona.edu In the solid state, when the sulfate ion coordinates to the Pr³⁺ cation, its symmetry is lowered. This reduction in symmetry causes modes that were previously IR-inactive (like ν₁) to become active and degenerate modes (like ν₃ and ν₄) to split into multiple bands. researchgate.netarizona.edu
In the FT-IR spectrum of anhydrous monoclinic Pr₂(SO₄)₃, the bands corresponding to the sulfate group vibrations are clearly observed. The strong splitting of the asymmetric stretching (ν₃) and bending (ν₄) modes, along with the appearance of the symmetric stretching (ν₁) mode, confirms the reduced symmetry of the sulfate ion upon coordination within the crystal lattice. nih.gov
Table 1: FT-IR Vibrational Bands for Praseodymium(III) Sulfate
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 600, 620, 659 | Asymmetric Bend | ν₄(SO₄²⁻) |
| 1007 | Symmetric Stretch | ν₁(SO₄²⁻) |
| 1063, 1140, 1211 | Asymmetric Stretch | ν₃(SO₄²⁻) |
Data sourced from studies on anhydrous Pr₂(SO₄)₃. nih.gov
Raman spectroscopy is complementary to FT-IR and provides information on the vibrational, rotational, and other low-frequency modes in a system. For praseodymium(III) sulfate, Raman spectroscopy is particularly sensitive to the symmetric vibrations of the sulfate ion and to the lattice dynamics involving the Pr-O bonds.
Similar to the FT-IR data, the Raman spectrum of Pr₂(SO₄)₃ shows the characteristic vibrational modes of the sulfate group. The symmetric stretching mode (ν₁) appears as a very intense band, which is typical for Raman spectra of sulfates. researchgate.net The splitting of the bending and asymmetric stretching modes further corroborates the low-symmetry environment of the sulfate tetrahedra in the crystal structure. nih.gov
Table 2: Raman Shift Peaks for Praseodymium(III) Sulfate
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 440, 469 | Symmetric Bend | ν₂(SO₄²⁻) |
| 601, 620, 659 | Asymmetric Bend | ν₄(SO₄²⁻) |
| 1007 | Symmetric Stretch | ν₁(SO₄²⁻) |
| 1063, 1140, 1211 | Asymmetric Stretch | ν₃(SO₄²⁻) |
Data sourced from studies on anhydrous Pr₂(SO₄)₃. nih.gov
Electronic Spectroscopy for f-Orbital Transitions and Ligand Field Effects
Electronic spectroscopy investigates the electronic transitions within the praseodymium(III) ion. The Pr³⁺ ion has a [Xe]4f² electron configuration, which gives rise to a variety of energy levels. Transitions between these 4f orbitals (f-f transitions) are responsible for the characteristic sharp absorption and emission lines observed in the UV-Visible and near-infrared regions. rsc.org These transitions are technically forbidden by the Laporte rule, but they become partially allowed due to the influence of the crystal field, which mixes orbitals of opposite parity. rsc.orgkns.org
The absorption spectrum of Pr³⁺-containing compounds shows several sharp bands corresponding to transitions from the ³H₄ ground state to various excited states. nih.govnist.gov The positions and intensities of these bands are influenced by the ligand field, which is the local chemical environment surrounding the Pr³⁺ ion. nih.gov
In praseodymium(III) sulfate, the sulfate ligands create a specific crystal field that perturbs the 4f energy levels. The analysis of the absorption spectrum can be used to study these ligand field effects. The observed transitions typically include those to the ³P₂, ³P₁, ³P₀, ¹D₂, and ¹G₄ excited states. nih.govnih.gov The Judd-Ofelt theory is often applied to analyze the intensities of these f-f transitions, although it has known limitations for the Pr³⁺ ion. tandfonline.comresearchgate.netnih.govaip.org
Table 3: Key Electronic Absorption Transitions for the Pr³⁺ Ion
| Transition (from ³H₄ ground state) | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| ³H₄ → ³F₂, ³H₆ | ~2000 | ~5000 |
| ³H₄ → ³F₃, ³F₄ | ~1520 | ~6580 |
| ³H₄ → ¹G₄ | ~1015 | ~9850 |
| ³H₄ → ¹D₂ | ~592 | ~16900 |
| ³H₄ → ³P₀ | ~483 | ~20700 |
| ³H₄ → ³P₁ | ~469 | ~21300 |
| ³H₄ → ³P₂ | ~445 | ~22500 |
These are characteristic transitions for the Pr³⁺ ion; exact positions vary with the host material. nih.gov
Praseodymium(III) sulfate exhibits photoluminescence, emitting light after absorbing photons. nih.gov The emission typically originates from two main excited states: ³P₀ and ¹D₂. researchgate.netmdpi.com Photoluminescence Excitation (PLE) spectroscopy is used to determine the optimal excitation wavelengths by monitoring the emission intensity at a specific wavelength while scanning the excitation wavelength. The resulting PLE spectrum often resembles the absorption spectrum, revealing the energy levels that most efficiently lead to luminescence. nih.gov
For Pr₂(SO₄)₃, the PLE spectrum, monitored at the main emission wavelength of 640 nm, shows a series of sharp peaks corresponding to the f-f transitions of the Pr³⁺ ion, confirming that direct excitation of the ion is the primary mechanism for its luminescence. nih.gov
The photoluminescence (PL) emission spectrum of praseodymium(III) sulfate shows several distinct bands corresponding to radiative transitions from the excited states down to lower energy levels. nih.gov The emission spectra of Pr³⁺ are characterized by overlapping bands that terminate at different low-lying excited states. nih.gov
A key feature in low-temperature spectra is the Zero Phonon Line (ZPL), which represents a pure electronic transition between two energy levels without the involvement of lattice vibrations (phonons). The exact position of the ZPL is crucial for accurately assigning the observed emission bands. For Pr₂(SO₄)₃, the ZPL has been identified at 481 nm (at 77 K) through combined PL and PLE measurements. nih.gov
The most intense emission for Pr₂(SO₄)₃ is observed at 640 nm, which is assigned to the ³P₀ → ³F₂ transition. nih.gov Other notable emission bands arise from transitions originating from the ³P₀ level to the ³H₄, ³H₅, and ³H₆ levels. nih.govacs.org
Table 4: Photoluminescence Emission Bands of Praseodymium(III) Sulfate at 77 K
| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment (Transition from ³P₀) |
|---|---|---|
| 481 | 20790 | ³P₀ → ³H₄ (ZPL) |
| 530 | 18868 | ³P₀ → ³H₅ |
| 600 | 16667 | ³P₀ → ³H₆ |
| 640 | 15625 | ³P₀ → ³F₂ |
Data sourced from studies on anhydrous Pr₂(SO₄)₃. nih.gov
Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy
Temperature Dependence of Luminescent Properties
The luminescent properties of praseodymium(III) ions are notably influenced by temperature, a phenomenon critical for applications such as optical temperature sensing. nih.govnih.govacs.org Studies on various Pr³⁺-doped materials reveal a general trend of decreasing emission intensity with increasing temperature, although the specific behavior can vary depending on the host matrix and the specific electronic transitions involved. nih.govacs.org
In Pr²(SO⁴)³, high-resolution emission spectra recorded at room temperature and 77 K show variations in spectral features. nih.gov At both temperatures, the emission is dominated by the ³P₀ → ³F₂ transition located at approximately 640 nm. nih.gov A comparison of the spectra reveals changes in the phonon sidebands and the effects of reabsorption, which are temperature-dependent phenomena. nih.gov
The quenching of luminescence at higher temperatures is often attributed to non-radiative relaxation processes. In some Pr³⁺-doped scintillator hosts, thermal ionization, where an electron is promoted from the 5d state to the conduction band, is a dominant quenching mechanism. researchgate.net The decay kinetics of Pr³⁺ luminescence are also strongly temperature-dependent. For instance, in Pr³⁺-doped garnets, the decay lifetimes of both the ³P₀ → ³H₄ and ¹D₂ → ³H₄ emissions decrease as temperature increases from 13 K to 650 K, indicating the growing influence of non-radiative decay pathways. acs.org
Interestingly, the temperature response can differ significantly for various emission transitions within the same system. In a Pr³⁺-based coordination polymer, the intensity of the ¹D₂ → ³F₄ transition in the near-infrared (NIR) region decreases by 50% as temperature increases, whereas the ¹D₂ → ³F₃ transition remains stable. nih.gov This differential behavior highlights the complexity of quenching mechanisms and provides a basis for ratiometric temperature sensing. nih.govacs.org
| Host Material/System | Temperature Range | Observed Effect on Luminescence | Key Transition(s) |
|---|---|---|---|
| Pr³⁺-doped Garnets (Sr₃Y₂Ge₃O₁₂:Pr) | 13 K - 650 K | Decay time of ³P₀ emission decreases from 20.0 µs to ~5 µs. acs.org | ³P₀ → ³H₄ |
| Pr³⁺-doped Garnets (Sr₃Y₂Ge₃O₁₂:Pr) | 13 K - 650 K | Decay time of ¹D₂ emission decreases from 145 µs to ~120 µs. acs.org | ¹D₂ → ³H₄ |
| Pr³⁺-based Coordination Polymer | 12 K - 386 K | Emission intensity decreases by 50%. nih.gov | ¹D₂ → ³F₄ |
| Pr³⁺-based Coordination Polymer | 12 K - 386 K | Emission intensity is temperature-independent. nih.gov | ¹D₂ → ³F₃ |
| Pr³⁺ Chelates in DMSO | 25°C - 85°C | Total intensity decreases by 15%. tripod.com | Overall Luminescence |
Ligand Sensitization Mechanisms in Pr(III)sulfate Complexes
The inherent f-f electronic transitions of lanthanide ions like Pr³⁺ are Laporte-forbidden, resulting in very low molar extinction coefficients and weak luminescence upon direct excitation. nih.govrsc.org To overcome this limitation, Pr(III) complexes often employ a strategy known as the "antenna effect" or ligand sensitization. rsc.orgnih.govescholarship.org This process involves the use of highly absorbing organic ligands that efficiently capture excitation energy and subsequently transfer it to the central Pr³⁺ ion. nih.govrsc.org
The most common sensitization mechanism proceeds through the following steps:
Ligand Excitation: An organic chromophore (the ligand) absorbs incident light (typically UV), promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). rsc.org
Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁). rsc.org
Energy Transfer (ET): The energy is transferred from the ligand's T₁ state to a resonant excited state of the Pr³⁺ ion. For this transfer to be efficient, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the Pr³⁺ ion—ideally slightly above it to facilitate the transfer and prevent back-energy transfer. researchgate.net
Lanthanide Emission: The excited Pr³⁺ ion then relaxes to a lower energy level by emitting its characteristic, sharp luminescence. nih.gov
Depending on the energy of the ligand's triplet state, Pr³⁺ can be sensitized to emit from one or more of its excited states, most notably the ³P₀ and ¹D₂ levels. tripod.comresearchgate.net
Recent studies have revealed more complex sensitization pathways. In certain Pr³⁺ complexes with β-diketonate and phenanthroline ligands, ligand-to-ligand charge transfer (LLCT) states have been identified. researchgate.net Optical excitation into these LLCT states was found to sensitize the Pr³⁺ luminescence from the ³P₀ and ³P₁ levels, leading to a fourfold increase in the luminescence quantum yield compared to excitation via the standard π-π* transitions of the ligands. researchgate.net Another alternative mechanism involves direct, spin-forbidden S₀ → T excitation of the ligand, which can also lead to sensitization of the lanthanide ion. rsc.org The efficiency of these processes is crucial for developing highly luminescent Pr(III) materials.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For praseodymium compounds, XPS is particularly valuable for confirming the oxidation state of the Pr ions. researchgate.net The most common oxidation state for praseodymium is +3, but it can also exist in a +4 state or in mixed-valence compounds. researchgate.netamericanelements.com
The analysis focuses on the core-level electron spectra of praseodymium, primarily the Pr 3d region. The Pr 3d spectrum is characterized by a spin-orbit doublet, corresponding to the 3d₅/₂ and 3d₃/₂ levels. The binding energies and the presence of satellite peaks in this region are indicative of the praseodymium oxidation state.
In studies of praseodymium-containing oxides and aluminates, XPS has been used to confirm the presence of both Pr³⁺ and Pr⁴⁺ ions. researchgate.net The complex multiplet splitting arising from the interaction between the core hole and the unpaired 4f electrons gives the Pr 3d spectrum a distinctive shape for each oxidation state. For example, in PrAlO₃ crystals, peaks observed at binding energies of approximately 932.7 eV (3d₅/₂) and 953.3 eV (3d₃/₂) are associated with the Pr³⁺/Pr⁴⁺ mixed state. researchgate.net In Pr₆O₁₁, peaks at 933.2 eV and 953.6 eV are attributed to the Pr 3d levels, with specific features in the spectrum being assigned to Pr³⁺ ions. researchgate.netiaea.org The ability to distinguish between these states is crucial for understanding the material's electronic and chemical properties.
| Pr Core Level | Approximate Binding Energy (eV) | Associated Oxidation State(s) | Reference Compound |
|---|---|---|---|
| Pr 3d₅/₂ | 928.5 - 933.3 | Pr³⁺ / Pr⁴⁺ | PrAlO₃ researchgate.net |
| Pr 3d₃/₂ | 947.8 - 953.6 | Pr³⁺ / Pr⁴⁺ | PrAlO₃ researchgate.net, Pr₆O₁₁ researchgate.net |
Advanced Magnetic Resonance Techniques for Electronic Structure Characterization
Electron Paramagnetic Resonance (EPR) Spectroscopy for Pr(III) Ion States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orglibretexts.org It provides detailed information about the electronic structure and local environment of paramagnetic centers, such as transition metal ions and organic radicals. researchgate.netlibretexts.org
The applicability of EPR to lanthanide ions is determined by their electronic configuration. The praseodymium(III) ion has a 4f² electronic configuration, which results in an even number of electrons. Such ions are classified as "non-Kramers" ions. According to Kramers' theorem, in the absence of a magnetic field, non-Kramers ions can have their electronic degeneracy completely lifted by the local crystal field, potentially resulting in a non-degenerate (singlet) ground state. nih.gov Consequently, Pr³⁺ ions are often "EPR silent" or exhibit very broad and difficult-to-detect signals, especially in low-symmetry environments at conventional EPR frequencies. nih.gov Due to fast spin relaxation, any potential EPR spectra for most lanthanide ions, including Pr³⁺, can typically only be observed at very low temperatures, often in the liquid helium range. nih.gov
In contrast, the praseodymium(IV) ion (Pr⁴⁺) has a 4f¹ configuration. With an odd number of electrons, it is a "Kramers" ion. Its ground state must be at least doubly degenerate, and this degeneracy is lifted by an external magnetic field, making it EPR active. nih.gov For example, a tetravalent praseodymium complex was found to be EPR active, displaying a characteristic six-line pattern resulting from the hyperfine coupling of the unpaired electron with the ¹⁴¹Pr nucleus (which has a nuclear spin I = 5/2). researchgate.net The trivalent precursor to this complex was, as expected, EPR silent. researchgate.netrsc.org Therefore, while EPR is not a routine method for the direct characterization of the Pr³⁺ state in sulfate compounds, it can be an effective tool to detect the presence of the EPR-active Pr⁴⁺ oxidation state, thereby providing indirect information about the redox chemistry of the praseodymium system.
Thermal Behavior and Decomposition Kinetics Research of Praseodymium Iii Sulfate Hydrates
Thermogravimetric Analysis (TGA) for Mass Loss and Dehydration Stages
Thermogravimetric analysis (TGA) has been instrumental in elucidating the dehydration and decomposition pathways of praseodymium(III) sulfate (B86663) hydrates. Studies on praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O) reveal a multi-step process upon heating in an inert atmosphere. mdpi.comresearchgate.netnih.gov
The initial mass loss, corresponding to the release of water of hydration, typically begins at relatively low temperatures. mdpi.com The complete dehydration of Pr₂(SO₄)₃·8H₂O results in the formation of anhydrous praseodymium(III) sulfate (Pr₂(SO₄)₃). mdpi.comresearchgate.net Isothermal treatments at 250 °C and 350 °C have confirmed that mass loss at these temperatures corresponds to the full dehydration of the samples. mdpi.com The process of dehydration can be complex, with some studies suggesting the formation of intermediate hydrates. osti.gov For instance, the decomposition may proceed through stages, with the release of water molecules occurring at different temperature intervals.
Following complete dehydration, the anhydrous Pr₂(SO₄)₃ remains stable over a significant temperature range, up to approximately 870 °C in an argon atmosphere. mdpi.comresearchgate.netnih.gov Above this temperature, the anhydrous salt begins to decompose. The decomposition proceeds through the formation of an intermediate oxysulfate, praseodymium oxysulfate (Pr₂O₂SO₄). mdpi.comresearchgate.net This is followed by the final decomposition to a mixed-valence praseodymium oxide, Pr₆O₁₁.
The theoretical and observed mass loss at each stage provides quantitative data on the stoichiometry of the decomposition reactions.
Table 1: TGA Data for the Thermal Decomposition of Praseodymium(III) Sulfate Octahydrate
| Decomposition Stage | Reaction | Temperature Range (°C) |
|---|---|---|
| Dehydration | Pr₂(SO₄)₃·8H₂O → Pr₂(SO₄)₃ + 8H₂O | ~100 - 350 mdpi.com |
| Anhydrous Salt Stability | Pr₂(SO₄)₃ | Stable up to ~870 mdpi.comresearchgate.netnih.gov |
| Oxysulfate Formation | Pr₂(SO₄)₃ → Pr₂O₂SO₄ + 2SO₂ + O₂ | > 870 mdpi.comresearchgate.net |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Events
Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are used to detect endothermic and exothermic events associated with phase transitions and chemical reactions during the thermal decomposition of praseodymium(III) sulfate hydrates. The DTA curves for Pr₂(SO₄)₃·8H₂O show distinct endothermic peaks that correspond to the dehydration and decomposition stages identified by TGA. mdpi.comresearchgate.net
The dehydration of the octahydrate is characterized by one or more endothermic peaks, indicating the energy absorbed to break the bonds of the water molecules within the crystal lattice. mdpi.com The complexity of these peaks can suggest a multi-step dehydration process. osti.gov
The subsequent decomposition of the anhydrous sulfate to praseodymium oxysulfate and then to the final oxide are also marked by endothermic events, reflecting the energy required for these chemical transformations. mdpi.comresearchgate.net The expansion of the peaks in the DTA curves for the high-temperature decomposition of Pr₂(SO₄)₃ and Pr₂O₂SO₄ suggests significant kinetic complexity for these processes compared to the initial dehydration. mdpi.com
Table 2: Endothermic Events in the Thermal Analysis of Praseodymium(III) Sulfate Octahydrate
| Process | Associated Endothermic Peaks |
|---|---|
| Dehydration of Pr₂(SO₄)₃·8H₂O | Multiple peaks corresponding to the stepwise removal of water. mdpi.comosti.gov |
| Decomposition of Pr₂(SO₄)₃ | Peak(s) indicating the transformation to Pr₂O₂SO₄. mdpi.comresearchgate.net |
Kinetic Studies of Thermal Decomposition Processes
The study of the kinetics of thermal decomposition provides valuable information about the stability and reaction mechanisms of praseodymium(III) sulfate hydrates.
Both isothermal and non-isothermal kinetic models have been applied to analyze the thermal decomposition of praseodymium(III) sulfate hydrates. mdpi.comresearchgate.net Non-isothermal methods, where the sample is heated at a constant rate, are commonly used. mdpi.comresearchgate.net By performing thermal analysis at different heating rates (e.g., 3, 5, 10, and 15 °C/min), kinetic parameters can be calculated from the DTA data. mdpi.comresearchgate.net Kinetic calculations for the decomposition of Pr₂(SO₄)₃ have indicated that the process follows a linear law up to a certain degree of conversion. kirj.ee
The activation energy (Ea), a key kinetic parameter, quantifies the energy barrier that must be overcome for a reaction to occur. For the dehydration of praseodymium(III) sulfate octahydrate, the activation energy has been determined from DTA data obtained at various heating rates. mdpi.comresearchgate.net
The activation energy for the complete dehydration of Pr₂(SO₄)₃·8H₂O has been reported to be 77 kJ/mol. researchgate.netmdpi.comresearchgate.net This value is higher than that for the dehydration of europium(III) sulfate octahydrate (Eu₂(SO₄)₃·8H₂O), suggesting a greater kinetic stability for the praseodymium compound. mdpi.com The subsequent decomposition of anhydrous Pr₂(SO₄)₃ to Pr₂O₂SO₄ has a significantly higher activation energy of 303 kJ/mol. researchgate.net This increase in activation energy is consistent with the greater thermal stability of the anhydrous salt. mdpi.com
Table 3: Kinetic Parameters for the Decomposition of Praseodymium(III) Sulfates
| Reaction | Activation Energy (Ea), kJ/mol | Pre-exponential Factor (A) |
|---|---|---|
| Pr₂(SO₄)₃·8H₂O → Pr₂(SO₄)₃ + 8H₂O | 77 researchgate.netmdpi.comresearchgate.net | 6 x 10⁶ researchgate.netmdpi.com |
Investigation of Thermal Expansion Anisotropy
The thermal expansion of praseodymium(III) sulfate is not uniform in all crystallographic directions, a phenomenon known as anisotropy.
High-temperature X-ray diffraction (HT-XRD) is a powerful technique used to study the changes in the crystal lattice parameters of a material as a function of temperature. mdpi.comnih.gov For anhydrous praseodymium(III) sulfate, which crystallizes in the monoclinic system with the space group C2/c, HT-XRD studies have revealed a strong anisotropic thermal expansion. mdpi.comresearchgate.netnih.gov
Upon heating from 30 to 270 °C, all the cell parameters (a, b, and c) of Pr₂(SO₄)₃ increase. mdpi.com However, a significant increase in the monoclinic angle β leads to a direction of negative thermal expansion, meaning the crystal contracts in that specific direction upon heating. mdpi.comresearchgate.netnih.gov This anisotropic behavior is a key characteristic of the material's response to thermal stress.
Table 4: Lattice Parameters of Anhydrous Praseodymium(III) Sulfate at Different Temperatures
| Temperature (°C) | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (V) (ų) |
|---|---|---|---|---|---|
| 150 | 21.6052(4) | 6.7237(1) | 6.9777(1) | 107.9148(7) | 964.48(3) mdpi.comresearchgate.netnih.govresearchgate.net |
Computational and Theoretical Studies of Praseodymium Iii Sulfate
Ab Initio Calculations for Electronic Structure and Band Gap Properties
Ab initio calculations, which are performed from first principles without empirical parameters, have been employed to determine the electronic band structure of Praseodymium(III) sulfate (B86663). nih.gov These calculations are fundamental to understanding the material's optical and electronic properties. Studies have shown that Praseodymium(III) sulfate is a direct band gap compound, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the center of the Brillouin zone. nih.gov
The calculated band gap energies for Praseodymium(III) sulfate show a dependency on electron spin, a characteristic feature for materials containing lanthanide elements. nih.gov The spin-up band gap has been calculated to be 5.47 eV, while the spin-down band gap is slightly higher at 5.69 eV. nih.govmdpi.com These values indicate that Praseodymium(III) sulfate is an insulator with a wide band gap.
| Spin Configuration | Calculated Band Gap (eV) |
|---|---|
| Spin Up | 5.47 |
| Spin Down | 5.69 |
Partial density of states (PDOS) analysis derived from ab initio calculations reveals the specific atomic orbital contributions to the electronic bands. mdpi.com For Praseodymium(III) sulfate, the top of the valence band is predominantly formed by the p-orbitals of the oxygen atoms within the sulfate groups. nih.govdoaj.org In contrast, the bottom of the conduction band is mainly composed of the d-orbitals of the Praseodymium(III) ions. nih.govdoaj.org
Furthermore, the calculations identify flat, narrow electronic branches within the band structure. These are attributed to the f-electronic states of the praseodymium ions. nih.govmdpi.com Specifically, these flat branches are observed at 2.78–3.01 eV in the spin-up band structure and between 4.89–5.42 eV in the spin-down structure. nih.gov
Density Functional Theory (DFT) Studies for Structural, Electronic, and Spectroscopic Predictions
Density Functional Theory (DFT) serves as a foundational approach for many ab initio calculations, including those performed on Praseodymium(III) sulfate. nih.gov This method is widely used in computational materials science for its balance of accuracy and efficiency in predicting a range of properties. researcher.lifenih.gov For Praseodymium(III) sulfate, DFT calculations have been executed using the CASTEP code, considering the valence electron configurations of Pr (4f³ 5s² 5p⁶ 6s²), S (3s²3p⁴), and O (2s²2p⁴). mdpi.com
Computational studies of Praseodymium(III) sulfate have included the investigation of its vibrational properties. nih.gov These theoretical predictions are often compared with experimental data from Raman and Fourier-transform infrared (FTIR) absorption spectroscopy to validate the computational model and provide a detailed understanding of the material's lattice dynamics. nih.gov While extensive tables of predicted vibrational frequencies for Praseodymium(III) sulfate are not detailed in the available research, the combination of DFT calculations with experimental spectroscopy is a standard method for characterizing the vibrational modes of crystalline solids. nih.govuit.no
Specific Density Functional Theory (DFT) studies focused on the calculation of crystal field parameters for Praseodymium(III) sulfate are not extensively detailed in the currently available scientific literature. Such calculations are complex but can provide deep insight into the effects of the local crystalline environment on the electronic states of the Pr³⁺ ion, which in turn govern many of its spectroscopic properties. The methodology, however, has been applied to other systems, where calculated parameters are compared with experimental data from techniques like electron paramagnetic resonance (EPR) to validate the theoretical model. mdpi.com
The crystal structure of anhydrous Praseodymium(III) sulfate, determined through X-ray diffraction and refined with computational support, reveals key aspects of its chemical bonding. nih.gov The compound crystallizes in a monoclinic structure with the space group C2/c. nih.gov The praseodymium ions are coordinated by seven oxygen atoms, forming PrO₇ distorted monocapped trigonal prisms. nih.gov These prisms are linked together with SO₄²⁻ tetrahedra, creating a robust three-dimensional framework. nih.gov This arrangement indicates strong ionic and covalent interactions between the praseodymium cations and the sulfate anions, defining the material's structural stability.
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
While dedicated molecular dynamics (MD) simulation studies specifically investigating the dynamic behavior and phase transitions of praseodymium(III) sulfate are not extensively available in publicly accessible literature, experimental studies provide significant insights into its thermal dynamics.
Experimental analysis through X-ray diffraction (XRD) measurements reveals the thermal expansion of Pr₂(SO₄)₃ is highly anisotropic. nih.gov Upon heating a sample of Pr₂(SO₄)₃ from 30 to 270 °C, an expansion of the 3D net in all crystallographic directions is observed, with cell parameters a, b, and c increasing by approximately 0.23%, 0.15%, and 0.39%, respectively. nih.gov Despite the general expansion, a strong increase in the monoclinic angle β results in a direction of negative thermal expansion. nih.gov
Crucially, these studies show a continuous variation of the cell parameters, and powder patterns are free from reflection splitting, which indicates the absence of structural phase transitions within the temperature range of 30–270 °C. nih.gov In an inert argon atmosphere, anhydrous praseodymium(III) sulfate is stable across a broad temperature range, from 30 to 870 °C. nih.gov
A notable phase change occurs during the formation of the anhydrous compound from its hydrate (B1144303). The process of dehydrating praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O) can initially produce an amorphous form of praseodymium(III) sulfate. nih.gov Upon further heating to around 350 °C, this amorphous phase undergoes crystallization, marked by a heat release peak on a Differential Thermal Analysis (DTA) curve. nih.gov
Thermodynamic Calculations of Formation Enthalpies and Reaction Energetics
Thermodynamic properties, including the standard enthalpies of formation for praseodymium(III) sulfate and its related compounds, have been determined through calculations based on experimental data from thermal transformations. nih.gov The standard formation enthalpies (ΔH°f) for the anhydrous and hydrated forms of praseodymium(III) sulfate, as well as an intermediate decomposition product, have been reported. nih.gov
Table 1: Standard Enthalpies of Formation
| Compound | Formula | State | ΔH°f (kJ/mol) |
|---|---|---|---|
| Praseodymium(III) sulfate octahydrate | Pr₂(SO₄)₃·8H₂O | monoclinic | -5361.2 |
| Praseodymium(III) sulfate | Pr₂(SO₄)₃ | monoclinic | -3317.9 |
The energetics of the thermal decomposition reactions of praseodymium(III) sulfate and its octahydrate have also been established. nih.gov These thermochemical equations quantify the enthalpy changes (ΔH°) associated with dehydration and subsequent decomposition into oxides and sulfur gases. nih.gov
Table 2: Reaction Energetics for Thermal Decomposition
| Reaction | Thermochemical Equation | ΔH° (kJ/mol) |
|---|---|---|
| Dehydration | Pr₂(SO₄)₃·8H₂O (monocl) → Pr₂(SO₄)₃ (monocl) + 8H₂O (gas) | 108.9 |
| Sulfate Decomposition | Pr₂(SO₄)₃ (monocl) → Pr₂O₂SO₄ (monocl) + 2SO₂(gas) + O₂(gas) | 499.8 |
These values are fundamental for understanding the stability and reactivity of praseodymium(III) sulfate under various thermal conditions.
Advanced Research Applications of Praseodymium Iii Sulfate Focus on Research Methodologies and Findings
Research into Optical and Luminescent Materials Development
The distinct electron level configuration of praseodymium ions makes praseodymium-containing compounds, including the sulfate (B86663), promising candidates for the development of optical and luminescent materials. researchgate.netmdpi.com These materials are integral to a wide range of technologies, from solid-state lighting and displays to advanced photonic systems. mdpi.com
Pr(III)sulfate as a Host Matrix for Novel Luminescent Centers
Praseodymium(III)sulfate can serve as a host matrix for creating new luminescent materials. The Pr³⁺ ions themselves exhibit characteristic luminescence, with a notable emission band at 640 nm, corresponding to the ³P₀ → ³F₂ transition. researchgate.netresearchgate.net Research has shown that the optical properties can be tuned by doping the praseodymium sulfate matrix with other rare earth ions.
A key research methodology in this area is the synthesis of Pr₂(SO₄)₃ through chemical precipitation. mdpi.com For instance, anhydrous this compound can be synthesized from a solution of praseodymium(III) nitrate (B79036). mdpi.com The crystal structure of the resulting material is then analyzed using techniques like X-ray diffraction (XRD) and Rietveld analysis to understand its structural and thermophysical properties. mdpi.comresearchgate.net Spectroscopic methods, such as photoluminescence (PL) and photoluminescence excitation (PLE) spectroscopy, are employed to characterize the luminescent properties. researchgate.netresearchgate.net
Key Research Findings:
Anhydrous Pr₂(SO₄)₃ crystallizes in a monoclinic structure. mdpi.comresearchgate.net
The band gap structure of Pr₂(SO₄)₃ has been evaluated using ab initio calculations, revealing that the top of the valence band is dominated by the p-electrons of oxygen ions, while the bottom of the conduction band is formed by the d-electrons of Pr³⁺ ions. researchgate.netresearchgate.net
Photoluminescence studies at 77 K have precisely determined the zero-phonon line (ZPL) position at 481 nm, which allows for the correct assignment of the luminescent bands. researchgate.netresearchgate.net
Exploration in Solid-State Laser Devices and Phosphor Technologies
The unique spectroscopic properties of Pr³⁺ ions make them suitable for use in solid-state laser devices and phosphor technologies. researchgate.netmdpi.com Rare earth-containing crystals are widely utilized in these applications due to their specific electron level configurations. mdpi.com Praseodymium-based materials are particularly investigated for their potential in generating laser emission in the visible spectrum. uni-hamburg.de
Research in this domain often involves growing single crystals of praseodymium-doped materials and characterizing their optical and laser performance. uni-hamburg.de Methodologies include crystal growth techniques, detailed optical spectroscopy, and the design and construction of laser cavities to test the material's efficiency and power output. uni-hamburg.de For phosphor applications, the focus is on synthesizing powders with high quantum efficiency and thermal stability. acs.org
Key Research Findings:
Praseodymium-doped materials have been successfully used to create high-power solid-state lasers. uni-hamburg.de
The luminescence of Pr³⁺ in various host matrices is a key factor in the development of new phosphors for lighting and display applications. google.com
Studies on praseodymium-doped niobo-tantalate phosphors have shown that the luminescence thermal quenching can be regulated by displacing the intervalence charge transfer band, offering a strategy for designing materials with improved high-temperature performance. acs.org
Role in Nonlinear Optics and Photonic Systems Research
Materials containing rare earth elements, including praseodymium, are instrumental in the fields of nonlinear optics and photonic systems. mdpi.com These materials can exhibit strong nonlinear optical responses, which are crucial for applications such as frequency conversion and all-optical switching.
The investigation into the nonlinear optical properties of this compound and related materials involves techniques like Z-scan measurements to determine the nonlinear refractive index and absorption coefficient. Theoretical calculations, such as density functional theory (DFT), are also used to understand the electronic structure and predict nonlinear optical behavior.
Key Research Findings:
Rare earth-containing crystals, in general, are widely used in nonlinear optics and photonic systems. mdpi.com
The development of new solid-state laser sources often relies on nonlinear optical materials for functionalities like mode-locking and frequency mixing. diva-portal.org
Investigations in Catalysis and Photocatalytic Activity
Praseodymium compounds, including the sulfate, are actively researched for their catalytic and photocatalytic properties. researchgate.netontosight.ai Their ability to facilitate chemical reactions without being consumed makes them valuable in various industrial and environmental applications.
Role of Oxygen Deficiency in Enhancing Catalytic Performance
A significant area of research focuses on the role of oxygen deficiencies in praseodymium-containing catalysts. researchgate.net Praseodymium ions can readily accept an oxygen deficiency in oxide systems, a property that is linked to their photocatalytic activity. researchgate.netmdpi.com These oxygen vacancies can act as active sites, enhancing the adsorption and activation of reactant molecules. rsc.org
Research methodologies to study this phenomenon include temperature-programmed reduction (TPR) to analyze the reducibility of the catalyst, and X-ray photoelectron spectroscopy (XPS) to determine the chemical states of the elements and the presence of oxygen vacancies. researchgate.netrsc.org Electron paramagnetic resonance (EPR) spectroscopy is another powerful tool to detect the presence of oxygen vacancies. rsc.org
Key Research Findings:
The ability of praseodymium ions to create oxygen deficiencies is a key factor in the photocatalytic activity of praseodymium-containing compounds. researchgate.netmdpi.com
In praseodymium-doped ceria catalysts, oxygen vacancies can activate C-H bonds in small molecules like propane. cjcatal.com
Oxygen-deficient Pr₆O₁₁ nanorods have been shown to act as effective supports for palladium nanoparticles, significantly boosting their catalytic activity in hydrogenation reactions. rsc.org
Pr(III)sulfate as a Component in Heterogeneous Catalysis Research
This compound is investigated as a component in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. mdpi.com It can be used as a catalyst itself or as a precursor to prepare other catalytic materials. ontosight.aiottokemi.com For example, sulfation of praseodymium oxide has been shown to influence its catalytic performance in the selective catalytic reduction (SCR) of nitrogen oxides (NOx). nju.edu.cn
The research methodologies in this area involve preparing the catalyst, often through methods like precipitation or impregnation, followed by thorough characterization of its physical and chemical properties. nju.edu.cn This includes measurements of specific surface area (BET), temperature-programmed desorption (TPD) to study the adsorption of reactants, and in-situ diffuse Fourier transform infrared spectroscopy (DRIFTS) to observe the reaction mechanism on the catalyst surface. nju.edu.cn The catalytic activity is then evaluated in a reactor under controlled conditions.
Key Research Findings:
Praseodymium sulfate has demonstrated photocatalytic activity under UV light, suggesting potential applications in environmental remediation.
The sulfation of praseodymium oxide can enhance its catalytic activity for the NH₃-SCR of NO, with the performance being highly dependent on the amount of sulfate species on the surface. nju.edu.cn
Praseodymium-doped TiO₂ has shown enhanced photocatalytic activity for the degradation of organic pollutants under both UV and visible light. researchgate.net
Interactive Data Table: Properties of this compound Hydrates
| Property | Anhydrous (Pr₂(SO₄)₃) | Octahydrate (Pr₂(SO₄)₃·8H₂O) |
| Molar Mass | 570.0031 g/mol wikipedia.org | 714.12534 g/mol wikipedia.org |
| Appearance | Whitish-green crystalline solid wikipedia.org | Light-green monoclinic crystals |
| Crystal System | Monoclinic mdpi.comresearchgate.net | Monoclinic wikipedia.org |
| Space Group | C2/c mdpi.comresearchgate.net | C12/c1 (No. 15) wikipedia.org |
| Density | 3.72 g/cm³ wikipedia.org | 2.813 g/cm³ wikipedia.org |
| Solubility in Water | 113.0 g/L (at 20 °C) wikipedia.org | 0.1545 mol/kg (at 25 °C) |
| Thermal Stability | Stable up to 870 °C in argon mdpi.comresearchgate.net | Dehydrates upon heating |
Research in Magnetic Materials Science and Spin Engineering
Magnetic Susceptibility Studies in Relation to Crystal Structure and Electronic Configuration
The magnetic properties of praseodymium(III) sulfate are directly linked to its electronic structure and the local crystalline environment of the Pr³⁺ ions. The electronic configuration of the Pr³⁺ ion is [Xe] 4f², which gives rise to a ³H₄ ground state. americanelements.commdpi.com The unpaired electrons in the 4f orbitals are the source of the compound's paramagnetism. americanelements.comamericanelements.com
Magnetic susceptibility (χ) is a key parameter used to quantify this magnetic behavior. For praseodymium(III) sulfate, the molar magnetic susceptibility (χₘ) has been reported as +9660 x 10⁻⁶ cm³/mol. funcmater.comwikipedia.org This positive value confirms its paramagnetic nature. Studies on various praseodymium compounds show that the product of molar magnetic susceptibility and temperature (χₘT) at 300 K is typically around 1.60 cm³·mol⁻¹·K, which is the theoretical value for a magnetically uncoupled Pr(III) ion in the ³H₄ ground state. mdpi.com
The crystal structure of praseodymium(III) sulfate influences its magnetic properties through the crystal electric field (CEF). The sulfate ions and water molecules in the hydrated forms create an asymmetric electrostatic field around each Pr³⁺ ion. This field lifts the degeneracy of the 4f electron orbitals, splitting the ³H₄ ground state multiplet. This splitting affects the temperature dependence of the magnetic susceptibility. aip.org
The octahydrate of praseodymium(III) sulfate, Pr₂(SO₄)₃·8H₂O, crystallizes in a monoclinic system with the space group C2/c. wikipedia.orgmdpi.com The precise arrangement of ligands around the Pr³⁺ ion dictates the symmetry and strength of the crystal field, which in turn determines the magnetic anisotropy and the exact behavior of the magnetic susceptibility as a function of temperature. aip.org While detailed CEF analysis is more commonly reported for simpler systems like praseodymium oxides, the principles are directly applicable to the sulfate. aip.orglookchem.com In praseodymium oxides, for example, the magnetic susceptibility data has been interpreted by assuming a specific local symmetry for the Pr³⁺ ion and calculating the resulting crystal field splitting. aip.org Such studies provide a framework for understanding how the specific coordination environment within the praseodymium(III) sulfate crystal structure governs its macroscopic magnetic response.
Table 1: Magnetic and Structural Properties of Praseodymium(III) Ion and Sulfate
| Property | Value/Description | Reference |
|---|---|---|
| Pr³⁺ Electronic Configuration | [Xe] 4f² | americanelements.comamericanelements.com |
| Pr³⁺ Ground State Term | ³H₄ | mdpi.com |
| Magnetic Behavior | Paramagnetic | americanelements.comamericanelements.com |
| Molar Magnetic Susceptibility (χₘ) of Pr₂(SO₄)₃ | +9660 x 10⁻⁶ cm³/mol | funcmater.comwikipedia.org |
| Crystal Structure (Anhydrous) | Monoclinic, Space Group C2/c | mdpi.comresearchgate.net |
| Crystal Structure (Octahydrate) | Monoclinic, Space Group C2/c | wikipedia.org |
Role in Rare Earth Element Separation Methodologies
Exploiting Differential Solubility for Separation Processes
The separation of praseodymium from other rare earth elements (REEs) is a critical and challenging step in its purification. One established method leverages the differential solubility of rare earth sulfates. A notable characteristic of REE sulfates, including praseodymium(III) sulfate, is their inverse solubility with temperature; their solubility in water decreases as the temperature increases. wikipedia.orgresearchgate.net This property distinguishes them from most other metal sulfates and is a cornerstone of certain separation techniques.
Fractional crystallization based on temperature changes can be employed. By manipulating the temperature of a solution containing mixed rare earth sulfates, the less soluble components can be selectively precipitated. For instance, the solubilities of Pr₂(SO₄)₃ and Nd₂(SO₄)₃ at 25°C are reported to be 115 g/L and 51 g/L, respectively, highlighting the potential for separation based on this difference alone. researchgate.net
Furthermore, the formation of double sulfates with alkali metals, such as sodium sulfate, is widely used. REEs are often categorized into groups based on the solubility of these double salts. mdpi.com Praseodymium belongs to the "cerium group" (light REEs), which forms double sulfates that are sparingly soluble or insoluble in a sodium sulfate solution. mdpi.com In contrast, the yttrium group (heavy REEs) forms more soluble double sulfates. This difference allows for the bulk separation of light REEs, including praseodymium, from heavy REEs. mdpi.comresearchgate.net Industrial processes often involve digesting rare earth ore concentrates with concentrated sulfuric acid. murdoch.edu.aubritannica.com By carefully controlling process conditions like acidity and temperature, impurities and certain REEs can be separated based on the varying solubilities of their sulfate salts. murdoch.edu.aubritannica.com For example, at high acidity, rare-earth sulfates become insoluble while elements like thorium remain in solution. britannica.com
Table 2: Solubility of Light Rare Earth Sulfates
| Compound | Solubility at 25°C (g/L) | Reference |
|---|---|---|
| Praseodymium(III) sulfate | 115 | researchgate.net |
| Neodymium(III) sulfate | 51 | researchgate.net |
| Dysprosium(III) sulfate | 36 | researchgate.net |
Coordination Chemistry Approaches to Selective Pr(III) Separation
Modern separation methodologies increasingly rely on the subtle differences in the coordination chemistry of the lanthanide ions. Due to lanthanide contraction, the ionic radius of Pr³⁺ is slightly different from its neighbors, which influences the stability and stoichiometry of the complexes it forms with various ligands. wikipedia.org These differences are exploited in advanced separation techniques like solvent extraction and ion exchange.
Solvent extraction is the most common industrial method, using organic extractants that selectively form complexes with specific REE ions and pull them from an aqueous phase into an organic phase. britannica.com Research focuses on developing more selective extractants. For example, studies have investigated synergistic systems containing aromatic dithiophosphinic acids and co-extractants like tris(2-ethylhexyl) phosphate (B84403) (TEHP), which achieved an extremely high separation factor of 4.21 between praseodymium and the notoriously difficult-to-separate neodymium. iaea.org The selectivity in these systems is attributed to differences in the coordination number and geometry of the complexes formed. iaea.org Other research has optimized Pr/Nd separation using extractants like Cyanex 272 and Aliquat 336 by carefully controlling parameters such as pH and extractant concentration. sharif.edu
Another approach involves supported-liquid extraction, where an extractant like 2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (PC88A) is immobilized on a solid support. acs.org This method has been shown to effectively separate Pr and Nd from heavy REEs with a high separation factor, demonstrating that the adsorption of heavy REEs onto the extractant is spontaneous while that of Pr and Nd is not. acs.org
Furthermore, complexation with chelating agents combined with membrane filtration offers a promising route. The use of ligands such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) can dramatically increase the separation efficiency of Pr(III) using nanofiltration membranes, with separation reaching over 99%. researchgate.net The formation of stable, charged Pr(III)-ligand complexes allows for their effective rejection by the membrane, separating them from less strongly complexed ions. researchgate.net
Pr(III)sulfate in Advanced Electrochemical Applications Research
Research into the electrochemical applications of praseodymium compounds is an emerging field, with praseodymium(III) sulfate serving as a potential precursor or source of active Pr³⁺ ions. americanelements.com While direct applications of the bulk sulfate compound in electrochemical devices are not widely documented, the electrochemical properties of the praseodymium ion are being explored in areas such as catalysis and materials deposition.
One area of significant interest is electrocatalysis. Praseodymium-based catalysts are being investigated for their potential in key energy and environmental reactions. For example, a praseodymium-based single-atom catalyst has demonstrated excellent performance for the electrochemical reduction of CO₂. stanfordmaterials.com In such research, praseodymium(III) sulfate could be used to synthesize the catalyst material or as an electrolyte component.
Another application lies in the production of praseodymium metal and alloys via electrolysis. stanfordmaterials.com The standard industrial method involves the electrolysis of molten praseodymium(III) chloride or fluoride (B91410) mixed with an alkali halide. stanfordmaterials.combritannica.com Although halides are preferred due to their lower melting points and higher conductivity, research into alternative electrolytes is ongoing.
Additionally, the use of praseodymium-containing materials in energy storage and conversion devices like fuel cells and batteries is being explored. Sulfate compounds, being moderately water-soluble, can be used to prepare solutions from which metallic ions can be dispersed as nanoparticles or deposited as thin films for applications in solar cells and fuel cells. americanelements.comattelements.com The ability of praseodymium to exist in multiple oxidation states (primarily +3 and +4) is a key property that could be beneficial for redox reactions in these electrochemical systems. americanelements.com
Coordination Chemistry and Complex Formation Studies of Praseodymium Iii Sulfate
Investigation of Pr(III) Coordination Environments within Sulfate (B86663) Frameworks
In the presence of hydroxide (B78521) ions, a mixed-anion compound, praseodymium(III) sulfate hydroxide (Pr(SO₄)(OH)), can be formed. In this structure, the Pr(III) ion is nine-coordinate, displaying a distorted tricapped trigonal prismatic geometry. nih.gov The coordination sphere is composed of oxygen atoms from six sulfate groups and three hydroxide anions, highlighting the versatility of praseodymium's coordination behavior in sulfate-containing frameworks. nih.gov
Hydrate (B1144303) Stoichiometries and Their Structural Implications on Coordination
Praseodymium(III) sulfate is known to form several stable hydrates, with the degree of hydration significantly impacting the coordination environment of the Pr(III) ion. The most commonly cited hydrates are the pentahydrate and the octahydrate. wikipedia.org The incorporation of water molecules into the crystal lattice alters the coordination number and geometry of the praseodymium ion, as water molecules directly coordinate to the metal center.
Praseodymium(III) sulfate pentahydrate, Pr₂(SO₄)₃·5H₂O, is a known hydrate of praseodymium(III) sulfate. It possesses a monoclinic crystal structure. wikipedia.org However, detailed crystallographic data, including the specific coordination number, geometry, and bond lengths of the Pr(III) ion in the pentahydrate form, are not extensively documented in publicly available research.
The octahydrate of praseodymium(III) sulfate, Pr₂(SO₄)₃·8H₂O, has been more thoroughly characterized. It crystallizes in the monoclinic space group C2/c. wikipedia.org In this structure, the praseodymium(III) ion is coordinated by four oxygen atoms from sulfate groups and four oxygen atoms from water molecules. nih.gov This results in a coordination number of eight for the Pr(III) ion, which adopts an antisquare prism geometry. nih.gov The sulfate tetrahedra link the PrO₄(H₂O)₄ polyhedra through both edges and vertices, creating a three-dimensional network. nih.gov
Table 1: Crystallographic Data for Praseodymium(III) sulfate and its Octahydrate
| Property | Praseodymium(III) sulfate (anhydrous) | Praseodymium(III) sulfate octahydrate |
| Chemical Formula | Pr₂(SO₄)₃ | Pr₂(SO₄)₃·8H₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| a (pm) | 2160.52 | 1370.0 |
| b (pm) | 672.37 | 686.1 |
| c (pm) | 697.77 | 1845.3 |
| β (°) | 107.9148 | 102.80 |
| Z | 4 | 4 |
| Density (g/cm³) | - | 2.813 |
Data sourced from multiple references. nih.govwikipedia.org
Ligand Exchange Reactions and Complexation with Organic Ligands
Praseodymium(III) sulfate can undergo ligand exchange reactions where the coordinated water molecules or sulfate ions are replaced by other ligands, particularly organic molecules. chemguide.co.uk These reactions lead to the formation of new coordination complexes with diverse structures and properties. The coordination chemistry of Pr(III) with organic ligands is extensive, although many studies utilize other praseodymium salts like nitrates or chlorides as starting materials. The principles of complexation and the resulting coordination modes are, however, broadly applicable to the Pr(III) ion from various sources.
Praseodymium(III) ions form stable complexes with amino acids. Studies on the synthesis of anhydrous amino acid chelates of Pr(III) have been conducted using praseodymium(III) isopropoxide as a precursor, reacting with various amino acids such as glycine, alanine, and leucine (B10760876) in a 1:3 molar ratio. core.ac.uk In a study involving a new amino acid-based azo dye derived from leucine, a Pr(III) complex with the general formula [Pr(L1)₂(L2)(H₂O)₂] was synthesized, where L1 is the azo dye and L2 is 1,10-phenanthroline (B135089). core.ac.ukresearchgate.net
Schiff bases, which are compounds containing an imine or azomethine group (–C=N–), are versatile ligands in coordination chemistry. nih.gov Praseodymium(III) complexes with various Schiff base ligands have been synthesized and characterized. For instance, a complex with a tetradentate Schiff base, bis(salicylaldehyde) orthophenylenediamine, was synthesized, resulting in a 1:1 metal-to-ligand stoichiometric ratio for the praseodymium complex. rsisinternational.org In another example, a Pr(III) complex with an unsymmetrical tetradentate Schiff base ligand derived from 1-(2-aminoethyl)piperazine (B7761512) and o-vanillin was synthesized from praseodymium(III) nitrate (B79036). The ligand coordinates to the metal ion through the imine nitrogen, secondary and tertiary nitrogen atoms, and a phenolic oxygen atom. hakon-art.com
Heterocyclic ligands, particularly those containing nitrogen donor atoms, readily form complexes with praseodymium(III). A study on the complexation of praseodymium(III) nitrate with the heterocyclic ligands niacin (vitamin PP) and 8-hydroxyquinoline (B1678124) revealed different coordination modes. nih.gov Niacin was found to be bidentate, coordinating through an oxygen atom of its carboxylic group and the heterocyclic nitrogen atom. nih.gov
In the case of the Pr(III) complex with an azo dye derived from leucine and the N-heterocycle 1,10-phenanthroline, the formation of a Pr-N coordination bond was confirmed by spectroscopic data. core.ac.uk The 1,10-phenanthroline acts as a neutral bidentate ligand, coordinating to the praseodymium ion through its two nitrogen atoms.
Supramolecular Assembly and Intermolecular Interactions in Pr(III)sulfate Systems
The solid-state structure and properties of praseodymium(III) sulfate are fundamentally governed by the intricate network of intermolecular interactions that dictate its supramolecular assembly. The nature of this assembly varies significantly between the anhydrous and hydrated forms of the salt, with the latter featuring extensive hydrogen-bonding networks.
Table 1: Crystallographic Data for Anhydrous Praseodymium(III) sulfate
| Parameter | Value | Reference |
|---|---|---|
| Formula | Pr₂(SO₄)₃ | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | C2/c | mdpi.com |
| a (Å) | 21.6052 | mdpi.com |
| b (Å) | 6.7237 | mdpi.com |
| c (Å) | 6.9777 | mdpi.com |
| β (°) | 107.9148 | mdpi.com |
| Volume (ų) | 964.48 | mdpi.com |
| Z | 4 | mdpi.com |
The supramolecular chemistry of praseodymium(III) sulfate is significantly altered by the incorporation of water molecules, leading to the formation of stable hydrates, most notably praseodymium(III) sulfate octahydrate, Pr₂(SO₄)₃·8H₂O. wikipedia.org This hydrated form also adopts a monoclinic crystal structure but with different unit cell parameters and a distinct network of intermolecular interactions. wikipedia.orgresearchgate.net
Table 2: Crystallographic Data for Praseodymium(III) sulfate Octahydrate
| Parameter | Value | Reference |
|---|---|---|
| Formula | Pr₂(SO₄)₃·8H₂O | wikipedia.org |
| Crystal System | Monoclinic | wikipedia.org |
| Space Group | C12/c1 (No. 15) | wikipedia.org |
| a (pm) | 1370.0 | wikipedia.org |
| b (pm) | 686.1 | wikipedia.org |
| c (pm) | 1845.3 | wikipedia.org |
| β (°) | 102.80 | wikipedia.org |
| Z | 4 | wikipedia.org |
Methodological Advancements in Praseodymium Iii Sulfate Research
Innovations in In Situ Characterization Techniques for Dynamic Processes
The study of dynamic processes, such as thermal decomposition and crystallization, has been greatly enhanced by the application of in situ characterization techniques. A notable example is the investigation of the dehydration of praseodymium(III) sulfate (B86663) octahydrate (Pr₂(SO₄)₃·8H₂O). By employing simultaneous thermogravimetric analysis (TGA) and differential thermal analysis (DTA), researchers can continuously monitor mass loss and thermal events as a function of temperature.
In the case of Pr₂(SO₄)₃·8H₂O, these in situ thermal analyses reveal a single-stage dehydration process occurring between 73°C and 210°C. nih.gov This is complemented by in situ X-ray diffraction (XRD) performed at various temperatures. These temperature-resolved XRD studies show that the initial crystalline structure of the octahydrate transforms into an X-ray amorphous product upon heating to 250°C, a result of the destructive effect of water vapor escaping the crystal lattice. nih.gov Such in situ approaches are critical for observing transient phases and understanding the mechanisms of solid-state transformations in real-time.
Development of Advanced Computational Models for Predictive and Interpretive Studies
Advanced computational models, particularly those based on density functional theory (DFT), have become indispensable tools for interpreting experimental data and predicting the properties of praseodymium(III) sulfate. Ab initio calculations have been successfully used to evaluate the electronic band structure of monoclinic Pr₂(SO₄)₃. geoscienceworld.org
These computational studies have determined that Pr₂(SO₄)₃ is a direct band gap compound, with both the valence band maximum (VBM) and conduction band minimum (CBM) located at the center of the Brillouin zone (Γ point). nih.gov The calculations further elucidate the nature of the electronic states, indicating that the top of the valence band is predominantly formed by the p-orbitals of oxygen atoms, while the bottom of the conduction band is mainly composed of the d-orbitals of the Pr³⁺ ions. geoscienceworld.org This level of detail from computational modeling is crucial for understanding the optical and electronic properties observed experimentally and for guiding the design of new materials with specific functionalities.
Below is a table summarizing the key findings from the ab initio calculations on the electronic band structure of Pr₂(SO₄)₃.
| Property | Computational Finding |
| Band Gap Type | Direct |
| VBM and CBM Location | Center of the Brillouin Zone (Γ point) |
| Valence Band Composition | Dominated by Oxygen p-electrons |
| Conduction Band Composition | Formed by Praseodymium d-electrons |
Integration of Multi-Modal Characterization Approaches for Comprehensive Understanding
A comprehensive understanding of praseodymium(III) sulfate is best achieved through the integration of multiple characterization techniques. This multi-modal approach allows for a correlation between the structural, vibrational, and optical properties of the material. A recent comprehensive study on anhydrous monoclinic Pr₂(SO₄)₃ exemplifies this approach. nih.gov
Furthermore, photoluminescence (PL) and photoluminescence excitation (PLE) spectroscopy were employed to study the luminescent properties of Pr₂(SO₄)₃. nih.gov This combination of techniques provided a complete picture, linking the monoclinic crystal structure (space group C2/c) to its specific vibrational signatures and its characteristic luminescence, which features a maximum emission band at 640 nm corresponding to the ³P₀ → ³F₂ transition of the Pr³⁺ ion. nih.gov
The table below outlines the different analytical techniques used in a multi-modal study of Pr₂(SO₄)₃ and the primary information obtained from each.
| Characterization Technique | Primary Information Obtained |
| X-Ray Diffraction (XRD) | Crystal structure, space group, lattice parameters |
| Raman Spectroscopy | Vibrational modes of SO₄²⁻ ions and lattice vibrations |
| FTIR Spectroscopy | Infrared active vibrational modes |
| Photoluminescence (PL/PLE) | Electronic transitions, luminescent properties, band gap |
| Thermal Analysis (DTA/TG) | Thermal stability, dehydration processes |
| Ab Initio Calculations | Electronic band structure, nature of electronic states |
High-Pressure and Low-Temperature Studies for Phase Behavior and Electronic Transitions
The study of materials under non-ambient conditions, such as high pressure and low temperature, can reveal new phases and electronic phenomena. For praseodymium(III) sulfate, low-temperature studies have been particularly insightful for resolving its spectroscopic features. Photoluminescence spectra recorded at 77 K have enabled the precise determination of the zero-phonon line (ZPL) to be at 481 nm, which is crucial for the correct assignment of the observed luminescent bands. nih.gov
In contrast, there is a notable lack of research on the behavior of praseodymium(III) sulfate under high-pressure conditions. While extensive studies have been conducted on the high-pressure phase transitions of elemental praseodymium, which undergoes a series of structural changes from double hexagonal close-packed (dhcp) to face-centered cubic (fcc) and beyond, similar investigations into its sulfate counterpart are not readily found in the scientific literature. researchgate.netnih.gov This represents a significant area for future research, as high-pressure studies using techniques like diamond anvil cells coupled with in situ X-ray diffraction or Raman spectroscopy could uncover novel structural polymorphs and pressure-induced electronic transitions in Pr₂(SO₄)₃.
The known low-temperature spectroscopic data for Pr₂(SO₄)₃ is summarized in the table below.
| Condition | Technique | Key Finding |
| Low Temperature (77 K) | Photoluminescence (PL/PLE) | Precise determination of the Zero-Phonon Line (ZPL) at 481 nm |
Future Directions and Emerging Research Avenues for Praseodymium Iii Sulfate
Exploration of Nanostructured Pr(III)sulfate Materials for Enhanced Functionality
The transition from bulk materials to nanostructured forms represents a significant frontier in materials science, offering enhanced properties due to increased surface-area-to-volume ratios and quantum confinement effects. Research into nanostructured praseodymium(III) sulfate (B86663) is an emerging field with the potential for significant advancements in catalysis, sensing, and optics.
Future work will likely focus on developing controlled synthesis methods to produce Pr₂(SO₄)₃ nanoparticles, nanowires, and thin films. While direct synthesis of nanostructured praseodymium(III) sulfate is not yet widely reported, established methods for producing nanostructured praseodymium oxides, such as Pr₆O₁₁, could be adapted. researchgate.netacs.orgnanografi.com Techniques like sol-gel synthesis, hydrothermal methods, and calcination of precursors such as praseodymium nitrate (B79036) or acetate (B1210297) have been successful in creating praseodymium oxide nanoparticles in the 10 nm range. acs.orgnanografi.comnih.gov A promising research direction involves the subsequent sulfation of these well-defined oxide nanostructures under controlled conditions to yield nanostructured praseodymium(III) sulfate while retaining the desired morphology.
The enhanced functionality of these nanomaterials is anticipated in catalysis, where the high surface area could significantly boost activity. For instance, nanostructured praseodymium oxides have demonstrated catalytic activity in CO oxidation. acs.orgepa.gov Similar enhancements are expected for nanostructured Pr₂(SO₄)₃ in acid-catalyzed reactions. Furthermore, the unique electronic and optical properties of praseodymium ions could be amplified in nanoscale formats, opening avenues for advanced phosphors and cataluminescence-based sensors. nih.govmdpi.com
Table 10.1: Synthesis Methods for Nanostructured Praseodymium Oxides as Precursors
| Synthesis Method | Precursor | Typical Calcination Temperature | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|
| Calcination | Praseodymium Nitrate | >500 °C | ~10 nm | researchgate.netnanografi.com |
| Sol-Gel | Praseodymium Nitrate | Variable | ~10 nm | researchgate.netacs.org |
| Hydrothermal | Praseodymium Nitrate Hexahydrate | 500 °C | Not Specified | nih.gov |
| Citrate Method | Not Specified | Variable | ~10 nm | researchgate.netacs.org |
Development of Pr(III)sulfate-Based Hybrid Materials and Composites for Multifunctional Applications
The integration of praseodymium(III) sulfate into hybrid and composite materials is a promising strategy for creating multifunctional systems that combine the properties of both organic and inorganic components. rsc.orgmdpi.com This approach allows for the design of materials with tailored mechanical, optical, and electronic properties that are not achievable with a single component.
One emerging area is the development of coordination polymer films. Researchers have successfully synthesized multifunctional films by coordinating praseodymium ions (Pr³⁺) directly with the oxygen in polycarbonate. rsc.org This method yields a material that retains the mechanical performance and dielectric properties of the polymer while incorporating the distinct luminescence characteristics of the praseodymium ion. rsc.org Future research could explore using praseodymium(III) sulfate as the Pr³⁺ source for coordination with a wider range of polymers, leading to novel materials for flexible displays, optical sensors, and anti-counterfeiting applications.
Another promising avenue is the creation of nanocomposites. For example, hybrid nanocomposites of praseodymium vanadate (B1173111) (PrVO₄) anchored to sulfur-doped carbon nitride have been fabricated for electrochemical sensing applications. acs.org Given that praseodymium(III) sulfate can serve as a precursor for other praseodymium compounds, its use in the synthesis of such advanced composites is a key area for future investigation. By embedding Pr₂(SO₄)₃ nanoparticles or layers within conductive matrices like graphene or polymers such as polypyrrole, it may be possible to develop new materials for energy storage, electrocatalysis, and environmental remediation. mdpi.comresearchgate.net
Advanced Studies on Surface Chemistry and Interface Phenomena for Device Integration
For praseodymium(III) sulfate to be effectively integrated into functional devices, a deep understanding of its surface chemistry and interfacial behavior is essential. fiveable.meresearchgate.netresearchgate.net Future research must focus on characterizing the interactions that occur at the interface between Pr₂(SO₄)₃ and other materials, such as substrates, electrodes, and surrounding media.
Key areas of investigation include adsorption, wetting, and surface diffusion. fiveable.me The ability of molecules to adsorb onto the surface of praseodymium(III) sulfate is critical for its application in catalysis and sensing. Understanding the nature of active sites and the mechanism of surface reactions will be crucial for designing more efficient catalysts. The hygroscopic nature of anhydrous praseodymium(III) sulfate, which readily absorbs water to form hydrates, highlights the importance of its surface interactions. mdpi.comwikipedia.org Controlling this behavior is vital for applications where stability in ambient conditions is required.
Advanced surface-sensitive techniques will be indispensable for these studies. Methods like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) can provide detailed information about the elemental composition, chemical states, and topography of Pr₂(SO₄)₃ surfaces. This knowledge is critical for optimizing the performance of devices where the interface plays a key role, such as in thin-film transistors, gas sensors, or as a component in dielectric layers. nanografi.com
Theoretical Prediction and Experimental Validation of Novel Pr(III)sulfate Derivatives
The combination of computational modeling and experimental synthesis provides a powerful paradigm for discovering new materials with desired properties. This approach is particularly valuable for exploring novel derivatives of praseodymium(III) sulfate.
Theoretical calculations, using methods such as Density Functional Theory (DFT), can be employed to predict the structural, electronic, and magnetic properties of new compounds. nih.gov Computational models like Sparkle/PM7 and others have been developed to simulate the behavior of praseodymium complexes, enabling the prediction of stable crystal structures and their characteristics before undertaking complex and resource-intensive experimental synthesis. sparkle.pro.br This predictive capability can guide researchers toward the most promising synthetic targets. For instance, theoretical studies could explore the substitution of the sulfate anion with other groups or the formation of complex double sulfates with other metals.
Experimental validation is the crucial next step. Hydrothermal synthesis has already proven effective for creating derivatives like praseodymium(III) sulfate hydroxide (B78521), Pr(SO₄)(OH). nih.gov This compound features a three-dimensional framework where Pr³⁺ ions are coordinated by oxygen atoms from both sulfate and hydroxide groups. nih.gov The continued exploration of synthesis conditions—such as temperature, pressure, and precursor chemistry—will be key to creating the novel materials predicted by theory. The synergy between prediction and experimentation will accelerate the discovery of new praseodymium compounds with unique catalytic, magnetic, or optical properties.
Table 10.4: Comparison of Praseodymium Compound Properties
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Praseodymium(III) sulfate (anhydrous) | Pr₂(SO₄)₃ | Monoclinic | C2/c | 3D net of PrO₇ prisms and SO₄ tetrahedra | mdpi.com |
| Praseodymium(III) sulfate octahydrate | Pr₂(SO₄)₃·8H₂O | Monoclinic | C12/c1 | Hydrated crystal structure | wikipedia.org |
| Praseodymium(III) sulfate hydroxide | Pr(SO₄)(OH) | Not Specified | Not Specified | 3D framework with Pr coordinated by sulfate and hydroxide groups | nih.gov |
Sustainable Synthesis and Recycling Methodologies for Pr(III)sulfate and Related Compounds
As the use of rare earth elements expands, the development of sustainable and environmentally friendly methods for their synthesis and recycling becomes increasingly critical. jddhs.comjocpr.com Green chemistry principles—such as waste minimization, use of renewable resources, and energy efficiency—are guiding future research in the production of praseodymium(III) sulfate. unife.itmdpi.comresearchgate.net
Future synthesis research will likely focus on reducing the use of harsh chemicals and high temperatures. This includes exploring the use of greener solvents, such as water or supercritical CO₂, and developing more efficient catalytic processes. jocpr.com For example, molten salt synthesis offers a route to produce complex oxides at lower temperatures than traditional solid-state reactions, potentially reducing energy consumption. mdpi.com
Recycling and recovery from secondary sources is another vital research area. Praseodymium is often found in industrial waste streams, such as fly ash from coal combustion and electronic waste. researchgate.netresearchgate.net Developing efficient methods to recover it is both economically and environmentally beneficial. Promising methodologies include:
Hydrometallurgical Leaching: Studies on the leaching kinetics of praseodymium oxide from industrial slag using sulfuric acid have shown that it can be efficiently converted into praseodymium(III) sulfate. researchgate.net Optimizing this process for selectivity and yield is a key research goal.
Biosorption: Living and non-living biomass, such as the microalga Arthrospira platensis, have demonstrated a high capacity for accumulating Pr(III) from aqueous solutions. mdpi.com This approach offers an environmentally friendly pathway for recovering praseodymium from dilute wastewater streams. mdpi.com
Membrane Filtration: Techniques like nanofiltration have been shown to be effective in separating praseodymium(III) from acidic aqueous solutions with high efficiency, offering a low-energy method for concentration and purification. researchgate.net
By focusing on these green methodologies, the lifecycle of praseodymium(III) sulfate can be made more sustainable, reducing environmental impact and ensuring a stable supply for future technologies.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Praseodymium(III) sulfate octahydrate, and how do reaction conditions influence crystallinity?
- Answer : Praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O, CAS 13510-41-3) is typically synthesized via hydrothermal methods or solvent-based reactions. Hydrothermal synthesis at 293 K under controlled pH yields crystalline structures with defined coordination geometries, as evidenced by single-crystal X-ray diffraction (SC-XRD) studies . Solvent-based methods using aqueous solutions of PrCl₃ and H₂SO₄ may produce amorphous phases unless aged under controlled humidity . Crystallinity is highly sensitive to temperature and sulfate-to-hydroxide ratios .
Q. What characterization techniques are most effective for verifying the purity and structure of Praseodymium(III) sulfate?
- Answer : SC-XRD is critical for resolving the 3D framework of Pr(SO₄)(OH), revealing Pr³⁺ coordination by six sulfate oxygens and three hydroxyl groups . Thermogravimetric analysis (TGA) confirms hydration states by detecting mass loss at 100–200°C . Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) quantifies Pr³⁺ purity (>99.9% metals basis), while Fourier-Transform Infrared Spectroscopy (FTIR) identifies sulfate vibrational modes (~1100 cm⁻¹) .
Q. What safety protocols are essential for handling Praseodymium(III) sulfate in laboratory settings?
- Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Waste must be segregated in labeled containers and processed by certified waste management services to avoid environmental contamination . Fume hoods are required during synthesis to mitigate inhalation risks, as per OSHA HCS guidelines .
Q. How does the solubility of Praseodymium(III) sulfate in aqueous and organic solvents impact its reactivity?
- Answer : Praseodymium(III) sulfate exhibits limited solubility in water (~0.5 g/100 mL at 25°C) due to strong ionic interactions in its octahydrate form . In polar aprotic solvents (e.g., DMSO), solubility increases marginally, enabling ligand-exchange reactions. Reactivity in organic media is constrained by hydration stability, necessitating anhydrous conditions for sulfonation or coordination studies .
Advanced Research Questions
Q. How can discrepancies in reported crystallographic parameters for Praseodymium(III) sulfate derivatives be resolved?
- Answer : Discrepancies in lattice parameters (e.g., β angles in monoclinic Pr(SO₄)(OH)) arise from variations in synthesis pH or hydration states. Cross-validate data using Rietveld refinement (R-factor <0.08) and compare with reference structures (e.g., Dy₂(SO₄)₃, CAS 14373-91-2) to isolate experimental artifacts . Collaborative platforms like SWfMS facilitate version-controlled data sharing to address inconsistencies .
Q. What computational methods validate the electronic structure of Praseodymium(III) sulfate in non-traditional oxidation states?
- Answer : Density Functional Theory (DFT) simulations of Pr³⁺/Pr⁴⁺ redox behavior reveal stabilization of Pr(IV) in triflate complexes via strong electron-withdrawing ligands (e.g., CF₃SO₃⁻) . For sulfate systems, ligand-field splitting energies (~2.5 eV) correlate with UV-Vis absorption bands at 450–600 nm, confirming d-f transitions .
Q. How does thermal decomposition of Praseodymium(III) sulfate hydrate inform its stability in catalytic applications?
- Answer : TGA profiles show sequential dehydration up to 250°C, followed by sulfate decomposition at 600–800°C, forming Pr₂O₂SO₄ intermediates . Stability in catalytic cycles (e.g., methane oxidation) depends on retaining sulfate ligands below 500°C, as confirmed by in-situ X-ray Absorption Spectroscopy (XAS) .
Q. What strategies mitigate interference from lanthanide impurities in spectroscopic studies of Praseodymium(III) sulfate?
- Answer : High-resolution ICP-MS with collision/reaction cell technology reduces isobaric interference (e.g., ¹⁴¹Pr⁺ vs. ¹⁴²Nd⁺). For luminescence studies, time-resolved measurements differentiate Pr³⁺ emission lifetimes (~10 µs) from faster-decaying impurities (e.g., Ce³⁺) .
Methodological Notes
- Data Contradictions : Hydrothermal synthesis ( ) reports a Pr-O bond length of 2.49 Å, whereas solvent-based methods () suggest 2.53 Å. This discrepancy may reflect hydration-state differences.
- Safety Compliance : While and align on PPE requirements, regional regulations (e.g., OSHA vs. GB/T 16483) may dictate specific waste disposal protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
